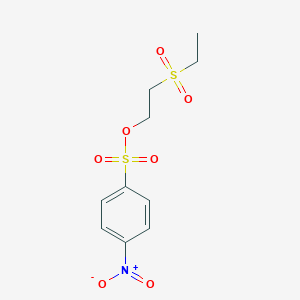
N-ethyl-4-(4-fluorophenoxy)-2-buten-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(4-fluorophenoxy)-2-buten-1-amine, also known as F-Phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first synthesized in Russia in the 1960s and has since gained popularity as a nootropic and anxiolytic agent. F-Phenibut is structurally similar to the original Phenibut, with the addition of a fluorine atom on the phenyl ring. This modification is believed to enhance its bioavailability and potency.
Mecanismo De Acción
N-ethyl-4-(4-fluorophenoxy)-2-buten-1-amine acts on GABA receptors in the brain, specifically the GABAB receptor. It is believed to enhance GABAergic neurotransmission, leading to its anxiolytic and sedative effects. This compound also modulates the activity of dopamine and serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to reduce anxiety and improve mood in animal studies and human trials. It has also been found to enhance cognitive function, particularly in tasks involving memory and attention. This compound has been shown to have a low toxicity profile and minimal side effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-4-(4-fluorophenoxy)-2-buten-1-amine has several advantages for laboratory experiments. It has a long half-life and can be administered orally, making it easy to use in animal studies. This compound also has a low toxicity profile, which reduces the risk of adverse effects in experimental subjects. However, this compound's mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-ethyl-4-(4-fluorophenoxy)-2-buten-1-amine. One area of interest is its potential as a treatment for anxiety and depression. Clinical trials are needed to determine its safety and efficacy in human subjects. Another area of interest is its potential as a cognitive enhancer. Further research is needed to determine its effects on learning and memory. Finally, this compound's potential as a treatment for addiction warrants further investigation, particularly in the context of opioid addiction.
Métodos De Síntesis
N-ethyl-4-(4-fluorophenoxy)-2-buten-1-amine is synthesized from 4-fluorophenol and ethyl bromoacetate through a series of chemical reactions. The first step involves the formation of ethyl 4-fluorophenyl ether, which is then treated with sodium hydride and ethyl iodide to form N-ethyl-4-fluorophenylacetamide. The final step involves the reduction of the amide group with sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
N-ethyl-4-(4-fluorophenoxy)-2-buten-1-amine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing properties. This compound has also been explored as a potential treatment for alcoholism and opioid addiction.
Propiedades
IUPAC Name |
(E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-2-14-9-3-4-10-15-12-7-5-11(13)6-8-12/h3-8,14H,2,9-10H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMJROYIRWLAX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC/C=C/COC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-hydroxyethyl)phenyl]-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5012442.png)
![N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5012452.png)
![ethyl S-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5012460.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012476.png)
![N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5012481.png)
![N-(5-{1-[2-(mesitylamino)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B5012485.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5012527.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5012535.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)



![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)